molecular formula C26H35N3O3S B289315 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Número de catálogo B289315
Peso molecular: 469.6 g/mol
Clave InChI: BQULUJPDYJNBND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks the activation and proliferation of B-cells, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cells, leading to reduced cell proliferation and increased apoptosis. In addition, 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are known to promote tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell signaling pathways. However, one limitation of 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

Future studies on 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may focus on its potential use in combination with other agents for the treatment of B-cell malignancies. In addition, further investigation into the mechanisms of action of 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may provide insights into the development of new therapies for B-cell malignancies. Finally, clinical trials of 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in larger patient populations may provide more information on its safety and efficacy.

Métodos De Síntesis

The synthesis of 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that includes the reaction of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene with tert-butylamine, followed by the reaction with 2-methoxyphenylacetic acid, and then with pyrrolidine-1-carboxylic acid. The final product is obtained after purification by chromatography.

Aplicaciones Científicas De Investigación

6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown potent anti-tumor activity and has been found to be well-tolerated.

Propiedades

Fórmula molecular

C26H35N3O3S

Peso molecular

469.6 g/mol

Nombre IUPAC

6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H35N3O3S/c1-26(2,3)17-11-12-18-21(15-17)33-25(28-22(30)16-29-13-7-8-14-29)23(18)24(31)27-19-9-5-6-10-20(19)32-4/h5-6,9-10,17H,7-8,11-16H2,1-4H3,(H,27,31)(H,28,30)

Clave InChI

BQULUJPDYJNBND-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)NC(=O)CN4CCCC4

SMILES canónico

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)NC(=O)CN4CCCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.